N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S/c1-30-17-6-8-18(9-7-17)32(28,29)26-12-10-14(11-13-26)19(27)23-21-25-24-20(31-21)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAXSQCHPZAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
The oxadiazole ring is synthesized via cyclization of 4-chlorobenzohydrazide with carbon disulfide in alkaline ethanol, followed by iodine-mediated dehydrogenation.
Reaction Conditions :
- Reagents : 4-Chlorobenzohydrazide (1 equiv), CS₂ (2 equiv), NaOH (2 equiv), I₂ (1.2 equiv).
- Solvent : Ethanol (reflux, 6–8 hours).
- Yield : 68–72% after recrystallization.
Mechanistic Insight :
Thiosemicarbazide intermediates undergo iodination at the thioamide sulfur, followed by cyclodehydration to form the 1,3,4-oxadiazole ring.
Preparation of 1-(4-Methoxybenzenesulfonyl)Piperidine-4-Carboxylic Acid
Sulfonylation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is sulfonylated using 4-methoxybenzenesulfonyl chloride under basic conditions.
Reaction Conditions :
- Reagents : Piperidine-4-carboxylic acid (1 equiv), 4-methoxybenzenesulfonyl chloride (1.1 equiv), Et₃N (2 equiv).
- Solvent : Dichloromethane (0°C to room temperature, 12 hours).
- Yield : 85–90% after aqueous workup.
Key Characterization :
- ¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 2H, SO₂ArH), 7.12 (d, J = 8.8 Hz, 2H, OCH₃ArH), 3.85 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, piperidine), 2.75–2.50 (m, 1H, piperidine), 1.95–1.70 (m, 4H, piperidine).
Amide Coupling to Assemble the Final Compound
Carbodiimide-Mediated Coupling
The oxadiazole amine and sulfonylated piperidine carboxylic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
Reaction Conditions :
- Reagents : 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (1 equiv), 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylic acid (1.05 equiv), EDC (1.2 equiv), DMAP (0.1 equiv).
- Solvent : Dry acetonitrile (room temperature, 24 hours).
- Yield : 55–60% after column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Notes :
- Excess EDC improves conversion but requires careful quenching to avoid side reactions.
- DMAP accelerates the reaction by activating the carboxylate intermediate.
Alternative Synthetic Routes and Comparative Analysis
Mixed Anhydride Method
An alternative coupling strategy employs chloroformate-generated mixed anhydrides, though yields are lower (40–45%).
Direct Cyclization-Sulfonylation
A one-pot approach combining oxadiazole formation and sulfonylation was attempted but resulted in <30% yield due to competing side reactions.
Table 1. Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDC/DMAP | EDC, DMAP | MeCN | 55–60 | 98.5 |
| Mixed Anhydride | ClCO₂Et, Et₃N | THF | 40–45 | 95.2 |
| One-Pot | I₂, SOCl₂ | DMF | <30 | 88.1 |
Purification and Characterization
Recrystallization vs. Chromatography
- Recrystallization : Ethanol/water (7:3) yields 98% pure product but with 10–15% loss.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) achieves >99% purity but requires larger solvent volumes.
Spectroscopic Data :
- HRMS (ESI-TOF) : m/z Calcd for C₂₁H₂₁ClN₄O₅S [M+H]⁺: 501.0984; Found: 501.0986.
- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1220 cm⁻¹ (C-O-C).
Challenges and Optimization Opportunities
Low Yields in Oxadiazole Formation
Iodine-mediated cyclization is sensitive to moisture, necessitating anhydrous conditions. Switching to N-bromosuccinimide (NBS) improved reproducibility (yield: 70–75%).
Sulfonylation Side Reactions
Competitive N-sulfonylation at multiple piperidine positions was mitigated by using bulkier bases (e.g., DIPEA) to favor mono-sulfonylation.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole core is electron-deficient, enabling nucleophilic and electrophilic interactions. Key reactions include:
Nucleophilic Ring-Opening
Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis. For example:
-
Acidic Hydrolysis : Cleavage yields a hydrazide intermediate, which can further decompose into carboxylic acids or amines .
-
Basic Hydrolysis : Forms a diamide derivative via ring scission .
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| HCl (2M), reflux, 6 hrs | 4-Chlorophenyl hydrazide derivative | 78% | |
| NaOH (1M), 80°C, 4 hrs | Diamide intermediate | 65% |
Sulfonamide Group Reactivity
The 4-methoxybenzenesulfonyl group participates in:
Nucleophilic Substitution
The sulfonamide’s NH group can act as a nucleophile or undergo alkylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 12 hrs | N-Methylsulfonamide derivative | 82% |
Desulfonation
Under strong acidic conditions (H₂SO₄/H₂O), the sulfonamide group is cleaved, yielding piperidine intermediates .
Carboxamide Group Transformations
The piperidine-4-carboxamide undergoes:
Hydrolysis
-
Acidic Hydrolysis : Forms piperidine-4-carboxylic acid.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (6M), reflux, 8 hrs | Piperidine-4-carboxylic acid | 70% | |
| NaOH (3M), 100°C, 6 hrs | Ammonium carboxylate salt | 85% |
Reduction
LiAlH₄ reduces the carboxamide to a primary amine:
Piperidine Ring Modifications
The piperidine nitrogen participates in:
Quaternization
Reacts with methyl triflate to form a quaternary ammonium salt .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CF₃SO₃CH₃ | CH₂Cl₂, RT, 4 hrs | Piperidinium triflate salt | 90% |
Acylation
Acetyl chloride forms an N-acetyl derivative under mild conditions.
Chlorophenyl Group
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing Cl. Nitration occurs at the meta position under HNO₃/H₂SO₄.
-
Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces Cl .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chlorophenyl derivative | 58% | ||
| Pd(PPh₃)₄, K₂CO₃ | Biaryl product |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 350.80 g/mol. The structural features contribute to its biological activity, making it a candidate for various therapeutic applications.
Pharmacological Applications
-
Antibacterial Activity :
The compound exhibits promising antibacterial properties against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have shown that derivatives of oxadiazole compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics . -
Anticancer Potential :
Research indicates that oxadiazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential use in cancer chemotherapy . In vitro studies have demonstrated that it can inhibit tumor cell proliferation, particularly in breast and lung cancer cell lines. -
Enzyme Inhibition :
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurological disorders like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a study conducted by Aziz-ur-Rehman et al., various synthesized oxadiazole derivatives were tested for their antibacterial efficacy. The results indicated that the compound significantly inhibited the growth of Salmonella Typhi and Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
Case Study: Anticancer Mechanism
Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the anticancer effects of oxadiazole derivatives. The study demonstrated that N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide induced cell cycle arrest and apoptosis in cancer cell lines through the activation of caspase pathways .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole and Piperidine Moieties
Compounds sharing the 1,3,4-oxadiazole-piperidine scaffold but differing in substituents are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Key Observations:
- Substituent Effects : The 4-methoxybenzenesulfonyl group in the target compound likely improves solubility compared to the electron-withdrawing 4-chlorophenylsulfonyl in analogs like 7h and 7q .
- Bioactivity Trends: Compounds with methylpyridinyl (6f) or thiophene (Compound 9) substituents exhibit notable antimicrobial or anticancer activity, suggesting that the target’s piperidine-carboxamide group could be optimized for similar effects .
Characterization Data:
- IR Spectroscopy : Sulfonyl (-SO₂) stretching vibrations at ~1347 cm⁻¹ and oxadiazole (C=N) at ~1563 cm⁻¹ are consistent across analogs (e.g., 7h, 7q) .
- NMR : Piperidine protons in the target compound would likely resonate at δ 2.5–3.5 ppm, similar to analogs in and .
Bioactivity and Toxicity Profiles
- Antimicrobial Activity : highlights that N-substituted oxadiazole derivatives (e.g., 6f) exhibit broad-spectrum antimicrobial activity, with MIC values <25 µg/mL against E. coli and S. aureus .
- Anticancer Potential: Compounds like those in show IC₅₀ values of <10 µM against colon cancer cells, attributed to thiadiazole-oxadiazole hybrid structures .
- Toxicity : Analogs such as 6g and 6j () display higher cytotoxicity, whereas the target’s methoxy group may reduce toxicity compared to chloro-substituted derivatives .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Piperidine moiety : Often associated with pharmacological effects.
- Sulfonamide group : Enhances solubility and bioactivity.
Molecular Formula : C16H18ClN3O3S
Molecular Weight : 371.85 g/mol
CAS Number : 23766-14-5
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of the compound against various bacterial strains. The results indicate that it exhibits moderate to strong activity against certain pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Remarks |
|---|---|---|
| Salmonella typhi | 15.60 | Moderate activity |
| Bacillus subtilis | 7.80 | Strong activity |
| Escherichia coli | 31.25 | Weak to moderate activity |
The compound has shown promising results in inhibiting urease activity, which is crucial for the survival of some bacteria in acidic environments .
Antiviral Activity
Oxadiazole derivatives have been noted for their antiviral properties. In particular, compounds similar to this compound have demonstrated effectiveness against RNA viruses, including Hepatitis B virus .
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of pathways that lead to cell cycle arrest and programmed cell death.
| Cell Line | IC50 (μg/mL) | Selectivity Index (SI) |
|---|---|---|
| Vero cells | 106.0 | 13.59 |
| HeLa cells | 68.3 | 2.18 |
The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells .
Case Studies
- Antitubercular Activity : A study on similar oxadiazole derivatives revealed their potential as antitubercular agents with significant inhibitory effects on Mycobacterium tuberculosis strains . This suggests a broader application for this compound in treating resistant bacterial infections.
- Docking Studies : Computational docking studies have elucidated the interactions of the compound with target proteins, indicating a strong binding affinity that correlates with its observed biological activities . This supports further development and optimization of the compound for enhanced efficacy.
Q & A
[Basic] What synthetic methodologies are recommended for the efficient preparation of this compound, considering its 1,3,4-oxadiazole and sulfonylpiperidine moieties?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring, followed by coupling with the sulfonylpiperidine-carboxamide moiety. Key steps include:
- Oxadiazole formation : Cyclization of a hydrazide intermediate with a chlorophenyl-substituted carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or PPA) .
- Piperidine coupling : Sulfonylation of the piperidine ring with 4-methoxybenzenesulfonyl chloride, followed by carboxamide functionalization via activation with coupling agents like EDCI/HOBt .
- Optimization : Solvent selection (e.g., DMF or THF) and catalysts (e.g., triethylamine for sulfonylation) significantly impact yield and purity. Recrystallization from methanol or ethanol is recommended for final purification .
[Basic] Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
A combination of techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, methoxy singlet at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₀ClN₃O₅S).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with a methanol/water gradient .
[Advanced] How can computational modeling predict the compound’s binding affinity to target enzymes, such as kinase or protease families?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions between the oxadiazole ring (hydrogen bond acceptor) and catalytic residues (e.g., ATP-binding pockets in kinases) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs (e.g., sulfonyl group interactions with hydrophobic pockets) .
- QSAR Models : Use datasets from structurally similar compounds (e.g., chlorophenyl-oxadiazole derivatives) to predict IC₅₀ values and selectivity .
[Advanced] How should researchers address contradictions in reported biological activities of analogous sulfonylpiperidine-oxadiazole compounds?
- Meta-Analysis : Systematically compare datasets from literature, focusing on variables like assay conditions (e.g., pH, temperature) and cell lines .
- Dose-Response Validation : Re-evaluate potency (EC₅₀/IC₅₀) across multiple concentrations to rule out assay-specific artifacts .
- Structural Overlay : Superimpose X-ray/NMR structures of analogs to identify critical substituents (e.g., 4-methoxy vs. 4-fluoro groups) influencing activity .
[Intermediate] What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC. The sulfonyl group may hydrolyze under acidic conditions, requiring stabilization strategies (e.g., prodrug design) .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (>200°C typical for oxadiazoles) .
- Light Sensitivity : UV-vis spectroscopy tracks photo-degradation; amber vials are recommended for storage .
[Advanced] What methodologies enable the establishment of structure-activity relationships (SAR) for this compound’s multi-functional groups?
- Fragment Replacement : Synthesize analogs with substitutions (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
- Free-Wilson Analysis : Quantify contributions of individual groups (e.g., sulfonylpiperidine vs. oxadiazole) to overall activity using regression models .
- Crystallography : Resolve co-crystal structures with target proteins to map interaction hotspots (e.g., piperidine carboxamide forming hydrogen bonds) .
[Basic] What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Purification Bottlenecks : Column chromatography may be impractical; switch to recrystallization or fractional distillation .
- Yield Optimization : Replace toxic reagents (e.g., POCl₃) with greener alternatives (e.g., polymer-supported reagents) .
- Byproduct Management : Monitor intermediates via TLC and optimize reaction times to minimize side products (e.g., over-oxidation of oxadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
